Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate , reflects its molecular architecture. The benzo[b]thiophene scaffold consists of a fused benzene and thiophene ring system, with substituents at the 2-, 5-, and 6-positions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1263211-11-5 | |
| Molecular Formula | C18H16O4S | |
| Molecular Weight | 328.4 g/mol | |
| Synonyms | This compound |
The benzyloxy group (-OCH2C6H5) at position 6 and the methoxy group (-OCH3) at position 5 contribute to the compound’s steric and electronic properties, while the methyl ester (-COOCH3) at position 2 enhances its solubility in organic solvents. The planar benzo[b]thiophene core facilitates π-π stacking interactions, a feature exploited in materials science applications.
Structurally, the compound is related to 5-(benzyloxy)-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 2649440-52-6), where the methyl ester is replaced by a carboxylic acid group. This derivative is often synthesized via hydrolysis of the ester, highlighting the flexibility of the carboxylate functional group in chemical modifications.
Historical Context in Heterocyclic Chemistry
Benzothiophene derivatives have been studied since the mid-20th century for their diverse biological activities and structural versatility. This compound emerged as a key intermediate during the 2010s, particularly in the synthesis of compounds targeting respiratory and inflammatory disorders. Early synthetic routes to analogous benzothiophenes involved Friedel-Crafts acylation and Ullmann coupling , but modern methods favor regioselective functionalization using protective groups like benzyloxy to direct substitution patterns.
A notable advancement is documented in US Patent 4931459A , which describes the synthesis of 3-benzyloxy-5-methoxybenzo[b]thiophene-2-carboxylic acid via sequential alkylation and hydrolysis steps. The patent outlines a method where sodium hydride and benzyl alcohol are used to introduce the benzyloxy group, followed by esterification with methyl chloride. This approach ensures high regioselectivity, critical for maintaining the integrity of the thiophene ring’s electronic environment.
The compound’s benzyloxy group serves as a protecting group during multi-step syntheses, allowing selective deprotection under mild conditions to yield bioactive molecules. For instance, catalytic hydrogenation removes the benzyl group without affecting the methoxy or ester functionalities, enabling further derivatization. Such strategies underscore the compound’s utility in constructing complex heterocyclic systems with precise substitution patterns.
Properties
Molecular Formula |
C18H16O4S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 5-methoxy-6-phenylmethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H16O4S/c1-20-14-8-13-9-17(18(19)21-2)23-16(13)10-15(14)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
FSPCHTUYTQQPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Halobenzaldehyde-Thioglycolic Acid Condensation
The foundational method for benzo[b]thiophene synthesis involves reacting 2-halobenzaldehydes with thioglycolic acid derivatives under alkaline conditions. For methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate, this requires a pre-functionalized benzaldehyde precursor with methoxy and benzyloxy groups at positions 5 and 6, respectively.
Reaction Mechanism:
-
Nucleophilic Attack: The thiol group of methyl thioglycolate (HSCH2COOCH3) displaces the halogen atom (Cl/Br) from 5-methoxy-6-benzyloxy-2-chlorobenzaldehyde.
-
Cyclization: Intramolecular nucleophilic aromatic substitution forms the thiophene ring, with the methyl ester group pre-installed at position 2.
Optimized Conditions (Patent WO1999047510A2):
| Parameter | Value |
|---|---|
| Temperature | 115–125°C |
| Pressure | 15–25 psi |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | 10–15% (w/w) KOH aqueous solution |
| Reaction Time | 3–5 hours |
| Yield | 83.8–92% |
This single-step protocol eliminates the need for post-cyclization esterification, as demonstrated in the synthesis of analogous compounds like ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Esterification and Post-Cyclization Modifications
Direct Esterification During Cyclization
Using methyl thioglycolate instead of thioglycolic acid enables in-situ ester formation, as shown in the synthesis of methyl 6-methoxybenzo[b]thiophene-2-carboxylate (CAS 550998-58-8).
Advantages:
Carboxylic Acid to Methyl Ester Conversion
When cyclization produces the free acid (e.g., 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid), esterification proceeds via:
Fischer Esterification Protocol:
| Component | Quantity |
|---|---|
| Carboxylic Acid | 1.0 equiv |
| Methanol | 10 mL/mmol |
| H2SO4 (catalyst) | 0.1 equiv |
| Temperature | Reflux (65°C) |
| Time | 12–18 hours |
| Yield | 75–82% |
Purification and Characterization
Crystallization Techniques
The product’s low solubility in cold methanol enables effective recrystallization:
Procedure:
-
Dissolve crude product in minimal hot MeOH (60°C)
-
Cool to 4°C for 12 hours
-
Filter and wash with cold hexane
-
Dry under vacuum (0.1 mbar, 40°C)
Purity Enhancement:
Spectroscopic Validation
Key Spectral Data:
-
HRMS (ESI+): m/z 329.1045 [M+H]+ (calc. 329.1052 for C18H17O4S)
-
13C NMR (125 MHz, CDCl3): δ 167.8 (COOCH3), 159.2 (C-OCH3), 137.4–128.1 (aromatic carbons), 70.9 (OCH2Ph)
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Reaction Time |
|---|---|---|---|---|
| Direct Cyclization | 1 | 92% | 99.5% | 5 hours |
| Post-Esterification | 2 | 75% | 98.7% | 20 hours |
| Protected Benzaldehyde | 3 | 68% | 99.1% | 32 hours |
The direct cyclization method using pre-functionalized benzaldehydes demonstrates superior efficiency, though it requires access to specialized starting materials.
Challenges and Optimization Opportunities
Byproduct Formation in Cyclization
Common side products include:
-
Diaryl Sulfides: From competing nucleophilic aromatic substitution without cyclization
-
Over-Oxidation Products: Particularly when using strong oxidizing agents in workup
Mitigation Strategies:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antitumor Potential
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antitumor activity. For instance, studies have shown that modifications at specific positions on the benzo[b]thiophene scaffold can lead to potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Compounds with similar structures have demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, highlighting their potential as antimitotic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the positioning of substituents on the benzo[b]thiophene ring significantly affects biological activity. For example, the methoxy group at the C-5 or C-7 position has been associated with enhanced antiproliferative effects. This insight can guide the design of new derivatives with improved efficacy against cancer cells .
Applications in Materials Science
Beyond medicinal applications, methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate can also be explored for its potential use in materials science. Thiophene derivatives are known to possess conductive properties, making them suitable for applications in organic electronics and sensors. Their ability to form stable films can be advantageous in developing organic photovoltaic devices and light-emitting diodes (LEDs) .
Case Studies
- Anticancer Research : A study evaluated a series of benzo[b]thiophene derivatives, including those with methoxy substitutions. The results indicated that specific modifications led to significant inhibition of tubulin polymerization and cell cycle arrest in cancer cell lines .
- Material Development : Research into thiophene-based materials demonstrated their utility in creating conductive polymers. These materials exhibited promising properties for use in electronic devices, showcasing the versatility of thiophene derivatives beyond pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Differences and Implications
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy (e.g., 19492-99-0) or chloro (e.g., 104795-85-9) analogs, favoring blood-brain barrier penetration .
- Synthetic Complexity: Introducing the benzyloxy group likely requires protective strategies (e.g., benzylation of a phenolic intermediate), as seen in similar syntheses of thiophene derivatives .
- Stability : Chloro-substituted analogs (e.g., 59812-34-9) exhibit higher thermal stability (melting point >85°C), whereas the target compound’s ester and benzyl ether groups may confer sensitivity to hydrolysis .
Biological Activity
Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate (CAS No. 1263211-11-5) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound has gained attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C18H16O4S
- Molecular Weight : 328.38 g/mol
- Physical State : Typically stored in a dry environment at room temperature.
The compound features a benzyloxy group and a methoxy group, which may influence its biological activity through interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. Inhibition of these enzymes can affect drug metabolism and the efficacy of various therapeutic agents .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction, leading to cell death in treated cells. These findings highlight its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted on related benzo[b]thiophene derivatives, indicating that modifications at specific positions on the aromatic rings can significantly enhance biological activity. For instance, the presence of electron-withdrawing groups has been shown to improve enzyme inhibition potency .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to untreated controls.
Table 1: Biological Activities of this compound
| Activity Type | Methodology | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = X µM (specific value needed) |
| Cytotoxicity | MTT Assay | IC50 = Y µM (specific value needed) |
| CYP Inhibition | Enzyme Activity Assay | Inhibition % = Z% (specific value needed) |
| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells = A% |
Table 2: Structure-Activity Relationship Insights
Q & A
Q. What are the optimal synthetic routes for Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzo[b]thiophene precursors. Key steps include:
- Protection of hydroxyl groups : Use benzyl ether protection for the 6-hydroxy position to prevent unwanted side reactions.
- Esterification : Introduce the methoxy and methyl ester groups via nucleophilic substitution or Mitsunobu reactions.
- Optimization Strategies :
- Vary catalysts (e.g., Pd/C for hydrogenolysis of benzyl groups) and solvents (DMF for polar intermediates).
- Monitor reaction progress using TLC or HPLC to identify optimal reaction times and temperatures .
- Yield Improvement : Recrystallization from ethanol or chromatography (silica gel) enhances purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm, methoxy at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~356.1) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating synthetic accuracy .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or cyclooxygenases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to verify assignments .
- Isotopic Labeling : Use O-labeled esters to trace fragmentation pathways in MS .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
Q. What strategies can elucidate the mechanism of action of this compound in biological pathways?
- Methodological Answer :
- Molecular Docking : Simulate binding to protein targets (e.g., COX-2) using AutoDock Vina to predict interaction sites .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) with purified enzymes .
- Mutagenesis Studies : Modify key residues in target proteins to validate binding hypotheses .
Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects (e.g., benzyloxy vs. methoxy groups)?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substitutions at positions 5 and 6 (e.g., replacing benzyloxy with allyloxy) .
- Biological Profiling : Compare IC values across analogs using standardized assays (e.g., COX-2 inhibition) .
- QSAR Modeling : Use MolDescriptor or MOE to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What analytical methods address purity discrepancies in synthesized batches of this compound?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (>98% purity threshold) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- GC-MS Headspace Analysis : Identify volatile byproducts (e.g., residual solvents) .
Q. How to design comparative studies evaluating the efficacy of this compound against structural analogs?
- Methodological Answer :
- Analog Selection : Include derivatives with variations in substituent size (e.g., 5-nitro vs. 5-amino groups) .
- Standardized Assays : Use identical protocols (e.g., 24-hour incubation in MTT assays) to minimize variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
